

In-Depth Technical Guide: 3,4-Dichloro-2hydroxybenzonitrile

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Compound of Interest

Compound Name: 3,4-Dichloro-2-hydroxybenzonitrile

Cat. No.: B2387004 Get Quote

CAS Number: 115661-18-2

This technical guide provides a comprehensive overview of **3,4-Dichloro-2-hydroxybenzonitrile**, a significant chemical intermediate in the development of novel agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and potential biological activities.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **3,4-Dichloro-2-hydroxybenzonitrile** is presented below. While experimental data is limited, predicted values provide valuable insights for research and handling.

Table 1: Physicochemical Properties of 3,4-Dichloro-2-hydroxybenzonitrile



Property	Value	Source
CAS Number	115661-18-2	[1]
Molecular Formula	C7H3Cl2NO	[1]
Molecular Weight	188.01 g/mol	[1]
Boiling Point (Predicted)	267.7 ± 40.0 °C	[1]
Density (Predicted)	1.57 ± 0.1 g/cm ³	[1]
pKa (Predicted)	4.73 ± 0.15	[1]

Spectroscopic Data:

Currently, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for **3,4-Dichloro-2-hydroxybenzonitrile** is limited. Researchers are advised to perform their own spectral analysis for compound verification. Predicted spectral data can serve as a preliminary reference.

Synthesis and Experimental Protocols

The synthesis of 2-hydroxybenzonitrile derivatives, including **3,4-Dichloro-2-hydroxybenzonitrile**, can be achieved through various established chemical routes. A common approach involves the dehydration of the corresponding aldoxime.

General Experimental Protocol for the Synthesis of 2-Hydroxybenzonitriles from Aldehydes:

This protocol describes a general one-pot synthesis of nitriles from aldehydes and hydroxylamine hydrochloride, which can be adapted for the synthesis of **3,4-Dichloro-2-hydroxybenzonitrile** starting from **3,4-Dichloro-2-hydroxybenzaldehyde**.

Materials:

- Appropriate substituted benzaldehyde (e.g., 3,4-Dichloro-2-hydroxybenzaldehyde)
- Hydroxylamine hydrochloride
- Anhydrous Ferrous Sulfate (FeSO₄)



- Dimethylformamide (DMF)
- Benzene
- Ethyl acetate

Procedure:

- A mixture of the substituted benzaldehyde, hydroxylamine hydrochloride, and a catalytic amount of anhydrous ferrous sulfate is taken in dimethylformamide (DMF).
- The reaction mixture is refluxed for a period of 3 to 6 hours.
- After the reaction is complete, the catalyst is filtered off.
- The resulting solution is extracted with an appropriate solvent (e.g., a mixture of benzene and ethyl acetate).
- The organic layer is evaporated to yield the crude nitrile product.
- The crude product can be further purified by chromatography.

Note: This is a generalized protocol and the specific reaction conditions, such as temperature, reaction time, and purification method, may need to be optimized for the synthesis of **3,4-Dichloro-2-hydroxybenzonitrile**.

Biological Activity and Mechanism of Action

Benzonitrile and halogenated phenolic compounds are known to exhibit a range of biological activities, including herbicidal, antimicrobial, and antifungal properties. While specific studies on the signaling pathways of **3,4-Dichloro-2-hydroxybenzonitrile** are not extensively documented, the mechanisms of related compounds provide a strong basis for its potential modes of action.

Herbicidal Activity

Benzonitrile herbicides are known to act as contact-killing agents that primarily inhibit photosynthesis in susceptible plants.[2] After absorption by the leaves, they undergo limited



translocation within the plant. The inhibition of photosynthesis leads to chlorosis (yellowing of leaves) and the formation of necrotic spots, ultimately causing weed death.[2] These herbicides are effective against a variety of annual broad-leaved weeds.[2]

Logical Pathway for Herbicidal Action of Benzonitrile Herbicides:



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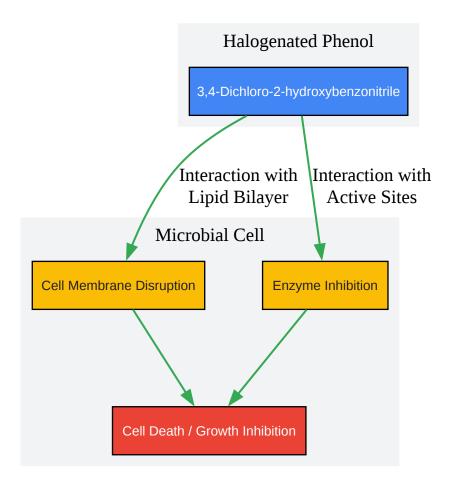
Caption: Logical workflow of the herbicidal action of benzonitrile compounds.

Antimicrobial and Antifungal Activity

Halogenated phenolic compounds are recognized for their antimicrobial and antifungal properties. Their mechanism of action is often attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic activities.[3] The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function. Furthermore, the phenolic hydroxyl group can interact with and denature key proteins and enzymes within the microbial cell, disrupting vital metabolic pathways. The presence of halogen atoms can enhance these effects.

Proposed Signaling Pathway for Antimicrobial Action of Halogenated Phenols:





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Caption: Proposed antimicrobial mechanism of halogenated phenolic compounds.

Conclusion

3,4-Dichloro-2-hydroxybenzonitrile is a compound with significant potential in the development of new agrochemicals and pharmaceuticals. This technical guide has summarized the available information on its physicochemical properties, synthesis, and likely biological mechanisms of action. Further experimental research is necessary to fully elucidate its properties and to develop specific applications. The provided protocols and pathways offer a foundational framework for future investigations in this promising area of chemical research.

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